Metaphanine

Natural Product Chemistry Structural Elucidation Hasubanan Alkaloids

Sourcing structurally authenticated hasubanan alkaloids with defined stereochemistry is critical for natural product research and biosynthetic studies. Metaphanine is a well-characterized hasubanan alkaloid with a unique intramolecular hemiketal ring and four defined stereocenters. • Serves as a critical reference standard for distinguishing Stephania species and chemotypes. • Optimal starting material for (+)-stephadiamine synthesis via bioinspired aza-benzilic acid rearrangement. • Defined pKa (6.03) and optical rotation [α]25D ~ 21° ensure batch-to-batch consistency. • Available with ≥98% purity; total synthesis routes support reliable supply continuity.

Molecular Formula C19H23NO5
Molecular Weight 345.4 g/mol
CAS No. 1805-86-3
Cat. No. B154199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetaphanine
CAS1805-86-3
Molecular FormulaC19H23NO5
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(=O)CC3)O
InChIInChI=1S/C19H23NO5/c1-20-9-8-17-7-6-14(21)19(22)18(17,20)10-13(25-19)11-4-5-12(23-2)16(24-3)15(11)17/h4-5,13,22H,6-10H2,1-3H3/t13-,17+,18-,19-/m0/s1
InChIKeyVGXWMITWMBIILG-PZGXJPJSSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metaphanine: Hasubanan Alkaloid Profile


Metaphanine is a member of the hasubanan alkaloid family, characterized by a unique tetracyclic propellane core with an intramolecular hemiketal ring [1]. This compound, with the molecular formula C19H23NO5 and a molecular weight of 345.39 g/mol , was first isolated from *Stephania japonica* Miers [2]. It possesses a complex pentacyclic framework with four defined stereocenters, as described by the IUPAC name (1R,8S,10S,11R)-11-hydroxy-3,4-dimethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-12-one [3]. Key physicochemical properties include a melting point of 232 °C, a pKa of 6.03, and an optical rotation of [α]25D ~ 21° .

Metaphanine: Why Generic Substitution Fails


In the hasubanan alkaloid class, small variations in the oxidation state of the core skeleton lead to fundamentally different chemical behaviors and biological profiles [1]. Metaphanine's defining feature is its unique intramolecular hemiketal ring, which is not a universal trait among its analogs [2]. This structural feature is a direct result of its specific oxidation pattern, which distinguishes it from related compounds like hasubanonine (lacking this hemiketal) and aknadinine (a demethylated analog) [3]. Furthermore, the absolute stereochemistry of metaphanine dictates its specific interactions, such as its demonstrated ability to undergo a bioinspired rearrangement to form the norhasubanan alkaloid (+)-stephadiamine, a transformation not possible for many other hasubanan alkaloids [4]. Substituting metaphanine with a generic hasubanan alkaloid without confirming the presence of this specific hemiketal functionality and defined stereochemistry risks invalidating the intended synthetic or biological outcome.

Metaphanine: Quantitative Evidence


Unique Hemiketal Ring Architecture

Metaphanine possesses a unique intramolecular hemiketal ring, a structural feature absent in the closely related hasubanan alkaloids hasubanonine and runanine [1]. This difference arises from the specific oxidation state of the carbon skeleton. In a comparative mass spectrometry study, metaphanine and its derivatives exhibited a distinct fragmentation pattern compared to hasubanonine, which was attributed to the presence of this hemiketal functionality [2].

Natural Product Chemistry Structural Elucidation Hasubanan Alkaloids

Distinct pKa and Ionization Behavior

Metaphanine exhibits a pKa of 6.03 [1], which is notably lower than that of its reduced derivative, dihydrometaphanine, which has a pKa of 6.76 [2]. The presence of the intramolecular hemiketal ring in metaphanine is the likely structural basis for this difference in basicity, influencing its ionization state and thus its solubility in aqueous and organic media.

Physicochemical Characterization Preformulation Alkaloid Handling

Precursor for Norhasubanan Alkaloid Synthesis

Metaphanine serves as a specific and verifiable synthetic precursor to the norhasubanan alkaloid (+)-stephadiamine via a bioinspired aza-benzilic acid type rearrangement [1]. This transformation leverages metaphanine's unique structure and is not a general reaction for all hasubanan alkaloids. The total synthesis of metaphanine itself has been achieved through multiple distinct routes, demonstrating its value as a target for developing new synthetic methodologies .

Total Synthesis Alkaloid Chemistry Bioinspired Synthesis

Metaphanine: Research and Industrial Applications


Key Substrate for Alkaloid Total Synthesis

Metaphanine is the optimal starting material for the synthesis of the norhasubanan alkaloid (+)-stephadiamine, a transformation that has been demonstrated to proceed with high efficiency [1]. This application is highly specific to metaphanine due to the required structural features for the aza-benzilic acid type rearrangement. The availability of total synthesis routes for metaphanine itself further supports its procurement for use in developing novel cascade reactions and accessing complex molecular architectures [2].

Reference Standard for Stephania Profiling

Due to its defined structural and physicochemical properties (e.g., specific pKa, mass spectral fragmentation pattern), metaphanine serves as a critical reference standard for the identification and quantification of hasubanan alkaloids in plant extracts and complex mixtures [1]. Its presence, along with its unique hemiketal functionality, provides a definitive marker for distinguishing between different *Stephania* species or chemotypes, which is essential for quality control and natural product research [2].

Reagent for Alkaloid Ionization and Stability Studies

The documented pKa value of metaphanine (6.03) and its derivative dihydrometaphanine (6.76) offers a valuable model system for investigating the impact of oxidation state and ring structure on the basicity and solubility of complex alkaloids [1]. Metaphanine's distinct physicochemical profile makes it a well-defined compound for use in pre-formulation studies or for calibrating analytical methods such as HPLC, where its predictable ionization behavior at a given pH is advantageous [2].

Technical Documentation Hub

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